2-(5-formyl-1H-pyrrol-2-yl)acetic acid
Overview
Description
“2-(5-formyl-1H-pyrrol-2-yl)acetic acid” is a chemical compound with a molecular weight of 153.14 . It has a formyl group side chain .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “this compound”, has been reported in various studies . One method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrole ring, a formyl group, and an acetic acid group . The InChI code for this compound is 1S/C7H7NO3/c9-4-6-2-1-5 (8-6)3-7 (10)11/h1-2,4,8H,3H2, (H,10,11) and the InChI key is DWFQTXDHXLWUEU-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a powder with a melting point of 123-124 degrees Celsius .Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 2-formylpyrrole derivatives, have been found to exhibit various biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Mode of Action
For instance, compounds bearing a formyl group side chain have been reported to have a potential reducing ability for metal ions .
Biochemical Pathways
It’s known that 2-formylpyrrole derivatives, which are structurally similar, arise from the non-enzymatic maillard reactions of amines and sugars . This suggests that the compound could potentially interact with biochemical pathways involving these substances.
Result of Action
It’s known that 2-formylpyrrole derivatives, which are structurally similar, display interesting biological activities, including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects .
Action Environment
It’s known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
It is known that pyrrole derivatives, which include this compound, play a significant role in cell biology . They are often involved in various biochemical reactions and can interact with a range of biomolecules
Cellular Effects
It has been suggested that pyrrole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(5-formyl-1H-pyrrol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-2-1-5(8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFQTXDHXLWUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00665496 | |
Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345971-25-7 | |
Record name | (5-Formyl-1H-pyrrol-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00665496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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